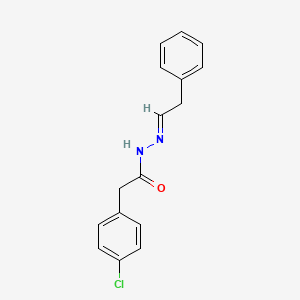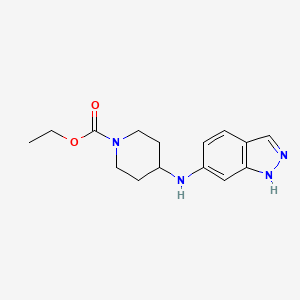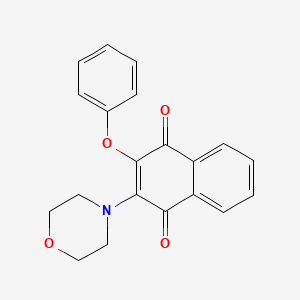
2,6-diphenyl-3-propyl-4-piperidinone oxime
Vue d'ensemble
Description
2,6-diphenyl-3-propyl-4-piperidinone oxime, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. DPOP is a derivative of the well-known compound, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is widely used in organic chemistry as a catalyst.
Mécanisme D'action
The mechanism of action of 2,6-diphenyl-3-propyl-4-piperidinone oxime is not fully understood. However, it has been proposed that 2,6-diphenyl-3-propyl-4-piperidinone oxime acts as an antioxidant by scavenging free radicals and preventing oxidative damage. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress.
Biochemical and Physiological Effects:
2,6-diphenyl-3-propyl-4-piperidinone oxime has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-diphenyl-3-propyl-4-piperidinone oxime can protect cells from oxidative damage and induce cell death in cancer cells. In vivo studies have shown that 2,6-diphenyl-3-propyl-4-piperidinone oxime can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-diphenyl-3-propyl-4-piperidinone oxime in lab experiments is its stability and low toxicity. 2,6-diphenyl-3-propyl-4-piperidinone oxime is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2,6-diphenyl-3-propyl-4-piperidinone oxime is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2,6-diphenyl-3-propyl-4-piperidinone oxime. One area of interest is the development of new compounds based on the structure of 2,6-diphenyl-3-propyl-4-piperidinone oxime for use in medicine and pharmacology. Another area of interest is the study of the mechanism of action of 2,6-diphenyl-3-propyl-4-piperidinone oxime in order to better understand its effects on cells and tissues. Additionally, further research is needed to explore the potential use of 2,6-diphenyl-3-propyl-4-piperidinone oxime as a drug delivery system and to investigate its potential applications in other fields such as materials science and catalysis.
Applications De Recherche Scientifique
2,6-diphenyl-3-propyl-4-piperidinone oxime has been extensively studied for its potential applications in various fields. In the field of medicine, 2,6-diphenyl-3-propyl-4-piperidinone oxime has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been studied for its potential use in cancer therapy due to its ability to induce cell death in cancer cells.
In the field of pharmacology, 2,6-diphenyl-3-propyl-4-piperidinone oxime has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of biochemistry, 2,6-diphenyl-3-propyl-4-piperidinone oxime has been used as a catalyst in various reactions, including the oxidation of alcohols and the reduction of ketones. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been studied for its potential use in the synthesis of new compounds.
Propriétés
IUPAC Name |
(NE)-N-(2,6-diphenyl-3-propylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-9-17-19(22-23)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21,23H,2,9,14H2,1H3/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBQKEUMMHOFLM-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1C(NC(C/C1=N\O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3857496.png)
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B3857500.png)

![2-amino-4-methyl-N-[4-(methylthio)benzyl]-N-propylpyrimidine-5-carboxamide](/img/structure/B3857511.png)


![4-[2-(2-chloro-6-methylphenoxy)ethyl]morpholine](/img/structure/B3857530.png)

![4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857556.png)


![{2-[(2-nitrovinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3857593.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3857598.png)
